molecular formula C12H15F2N3O2 B2697542 N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide CAS No. 898356-52-0

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide

Cat. No. B2697542
CAS RN: 898356-52-0
M. Wt: 271.268
InChI Key: WHGWEUPMABOSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents, and its chemical formula is C13H15F2N3O2. This compound is commonly referred to as DDAO and has been used in various scientific studies to investigate its biochemical and physiological effects.

Mechanism of Action

DDAO works by binding to proteins and changing their fluorescence properties. This allows researchers to study the binding of ligands to proteins and to investigate the conformational changes that occur upon ligand binding. DDAO has also been shown to be a useful tool for studying the function of ion channels in cells. By monitoring the fluorescence changes of DDAO, researchers can investigate the opening and closing of ion channels and the movement of ions across cell membranes.
Biochemical and Physiological Effects:
DDAO has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. This makes it an ideal tool for studying biological processes without affecting the system being studied.

Advantages and Limitations for Lab Experiments

The advantages of using DDAO in lab experiments include its high sensitivity, low toxicity, and ability to be used in a variety of experimental settings. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, the limitations of DDAO include its limited solubility in aqueous solutions and its sensitivity to pH changes. This can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for the use of DDAO in scientific research. One potential application is in the study of drug-target interactions, where DDAO could be used to investigate the binding of ligands to various drug targets. Another potential application is in the development of new biosensors, where DDAO could be used to monitor changes in protein conformation and activity. Additionally, DDAO could be used to study the function of ion channels in various cell types, which could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis method of DDAO involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylethylenediamine to form the final product, DDAO. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

DDAO has been extensively used in scientific research due to its unique properties. It is commonly used as a fluorescent probe to study various biological processes, such as protein-protein interactions, enzyme kinetics, and membrane transport. DDAO has been used to study the binding of ligands to proteins, which is important in drug discovery. It has also been used to investigate the mechanism of action of various drugs and to study the function of ion channels in cells.

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N3O2/c1-17(2)6-5-15-11(18)12(19)16-10-4-3-8(13)7-9(10)14/h3-4,7H,5-6H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGWEUPMABOSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.